1-Fluoro-4-nitrosobenzene
Overview
Description
1-Fluoro-4-nitrosobenzene is an organic compound with the molecular formula C6H4FNO It is a derivative of benzene, where a fluorine atom and a nitroso group are substituted at the para positions
Preparation Methods
1-Fluoro-4-nitrosobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Fluoro-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted benzene derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and protein modification due to its reactive nitroso group.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of dyes, polymers, and other materials where specific chemical properties are required.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Fluoro-4-nitrosobenzene can be compared with other nitroso and fluoro-substituted benzene derivatives, such as:
1-Fluoro-4-nitrobenzene: Similar in structure but with a nitro group instead of a nitroso group, leading to different reactivity and applications.
4-Nitrosotoluene: Contains a methyl group instead of a fluorine atom, affecting its chemical properties and uses.
1-Chloro-4-nitrosobenzene:
The uniqueness of this compound lies in its combination of a highly electronegative fluorine atom and a reactive nitroso group, which together confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-4-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKZDGBPNKBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312473 | |
Record name | 1-Fluoro-4-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-15-8 | |
Record name | 1-Fluoro-4-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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